molecular formula C13H19N3O5S B605795 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 178685-33-1

2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B605795
M. Wt: 329.37
InChI Key: PTOJCKLTCKYNFG-UHFFFAOYSA-N
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Description

“2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H19N3O5S . It has an average mass of 329.372 Da and a monoisotopic mass of 329.104553 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a 4-methylbenzenesulfonate (tosyl) group attached to a 2-(2-(2-azidoethoxy)ethoxy)ethyl group . The azido group (-N3) is a functional group characterized by a nitrogen to nitrogen triple bond.


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 8 hydrogen bond acceptors and 0 hydrogen bond donors. It also has 11 freely rotating bonds. Its ACD/LogP value is 1.24, and its ACD/LogD values are 2.14 at pH 5.5 and 7.4. Its polar surface area is 83 Ų .

Scientific Research Applications

Application in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: This compound has been used in the synthesis of a derivative of the natural compound celastrol . Celastrol has gained prominence as a drug candidate because of its potential therapeutic properties .
  • Methods of Application or Experimental Procedures: The derivative is connected to a PEG azide moiety through an amide linkage. The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR . Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) were also adopted .
  • Results or Outcomes: Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis . Additionally, the drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties .

Potential Use in Drug Delivery Systems

  • Scientific Field: Pharmaceutical Sciences
  • Summary of the Application: This compound could potentially be used in the development of drug delivery systems, such as nanoparticles, liposomes, and micelles . These systems can enhance the delivery of therapeutic agents to specific sites in the body, improving the efficacy and safety of drugs .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of drug delivery system being developed. Generally, this would involve incorporating the compound into the system during the formulation process .
  • Results or Outcomes: The outcomes would depend on the specific therapeutic agent being delivered and the target site in the body. The goal would be to enhance the therapeutic effect while minimizing side effects .

Use as a Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: This compound can be used as an intermediate in pharmaceutical synthesis . An intermediate is a substance produced during the synthesis of a desired end product .
  • Methods of Application or Experimental Procedures: The specific methods would depend on the particular synthesis pathway being used. Generally, this would involve reacting the compound with other substances under controlled conditions to produce the desired end product .
  • Results or Outcomes: The outcome would be the production of a pharmaceutical product. The effectiveness of the synthesis process would be evaluated based on factors such as yield, purity, and cost .

Use in the Synthesis of Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound has been used in the synthesis of a derivative of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage .
  • Methods of Application or Experimental Procedures: The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR . Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) were also adopted .
  • Results or Outcomes: Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis . Additionally, the drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties .

Use in the Development of Nanoparticles

  • Scientific Field: Nanotechnology
  • Summary of the Application: This compound could potentially be used in the development of nanoparticles . These nanoparticles can enhance the delivery of therapeutic agents to specific sites in the body, improving the efficacy and safety of drugs .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of nanoparticle being developed. Generally, this would involve incorporating the compound into the nanoparticle during the formulation process .
  • Results or Outcomes: The outcomes would depend on the specific therapeutic agent being delivered and the target site in the body. The goal would be to enhance the therapeutic effect while minimizing side effects .

Use as a Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: This compound can be used as an intermediate in pharmaceutical synthesis . An intermediate is a substance produced during the synthesis of a desired end product .
  • Methods of Application or Experimental Procedures: The specific methods would depend on the particular synthesis pathway being used. Generally, this would involve reacting the compound with other substances under controlled conditions to produce the desired end product .
  • Results or Outcomes: The outcome would be the production of a pharmaceutical product. The effectiveness of the synthesis process would be evaluated based on factors such as yield, purity, and cost .

properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJCKLTCKYNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

To a solution in which the 2-(2-(2-azidoethoxy)ethoxy)ethanol (3.05 g, 17.40 mmol) compound of Chemical Formula 8 was dissolved in methylene chloride (15 mL), 4-dimethylaminopyridine (DMAP) (212.6 mg, 1.74 mmol), triethylamine (TEA) (7.28 mL, 52.20 mmol) and tosyl chloride (3.98 g, 20.88 mmol) were added consecutively at room temperature. The post-reaction mixture obtained after stirring the reaction mixture for 12 hours at room temperature was partitioned to distilled water (40 mL) and ethyl acetate (120 mL). The organic layer was separated, washed with saturated salted water (15 mL), dried with anhydrous sodium sulfate, and vacuum distilled to give 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (5.15 g, 90%). 1H NMR (500 MHz, CDCl3) δ 7.79 (d, 2H, J=8.2 Hz), 7.33 (d, 2H, J=8.2 Hz), 4.15 (t, 2H, J=5.0 Hz), 3.69 (t, 2H, J=5.0 Hz), 3.63 (t, 2H, J=5.5 Hz), 3.59 (s, 4H), 3.36 (t, 2H, J=5.0 Hz), 2.44 (s, 3H); 13C NMR (125 MHz, CDCl3) δ 144.9, 133.0, 129.9 (2), 128.0 (2), 70.8, 70.7, 70.1, 69.3, 68.8, 50.7, 21.7.
Quantity
3.05 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 8
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step Two
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
212.6 mg
Type
catalyst
Reaction Step Two

Citations

For This Compound
32
Citations
JA Valencia - 2017 - getd.libs.uga.edu
One of the key strengths of the NQMP photochemistry is the level of spatial and temporal control that is afforded. There are many situations where a particular chemical functionality is …
Number of citations: 4 getd.libs.uga.edu
TA Cucuiet, CC ANGHEL, E Bogdan, A Crisan… - Rev. Roum …, 2020 - revroum.lew.ro
Macrocycles and their host-guest complexes hold a central place in supramolecular chemistry. 1 To date, there are several well established procedures that enable efficient preparation …
Number of citations: 1 revroum.lew.ro
F Pineux, S Federico, KN Klotz, S Kachler… - …, 2020 - Wiley Online Library
The A 3 adenosine receptor (AR) is a G protein‐coupled receptor (GPCR) overexpressed in the membrane of specific cancer cells. Thus, the development of nanosystems targeting this …
A Sharma, R Sharma, Z Zhang, K Liaw… - Science …, 2020 - science.org
Poor transport of neuropharmaceutics through central nervous system (CNS) barriers limits the development of effective treatments for CNS disorders. We present the facile synthesis of …
Number of citations: 46 www.science.org
M Roche, S Specklin, M Richard… - Journal of Labelled …, 2019 - Wiley Online Library
Methods for the radiolabeling of biologics with fluorine‐18 have been of interest for several decades. A common approach consists in the preparation of a prosthetic reagent, a small …
H Helbert, EM Ploeg, DF Samplonius, SN Blok… - EJNMMI …, 2022 - Springer
Background Pretargeted immuno-PET tumor imaging has emerged as a valuable diagnostic strategy that combines the high specificity of antibody-antigen interaction with the high …
Number of citations: 2 link.springer.com
S Ma - 2022 - etheses.whiterose.ac.uk
This project aimed to design and synthesise a number of fluorescent chemical probes to develop a greater understanding the behaviour of antibiotic resistance, providing essential …
Number of citations: 3 etheses.whiterose.ac.uk
MR Sorkin - 2019 - ecommons.cornell.edu
Chemical cross-linkers have proven valuable for a diversity of biological applications such as protein enrichment, nanoparticle surface functionalization, and conjugate-based drug …
Number of citations: 0 ecommons.cornell.edu
L Deng, O Norberg, S Uppalapati, M Yan… - Organic & biomolecular …, 2011 - pubs.rsc.org
A series of light-activatable perfluorophenylazide (PFPA)-conjugated carbohydrate structures have been synthesized and applied to glycoarray fabrication. The glycoconjugates were …
Number of citations: 53 pubs.rsc.org
A Lossouarn, K Renault, L Bailly, A Frisby… - Organic & …, 2020 - pubs.rsc.org
A brief literature survey reveals that metal-free ligation such as the maleimide-based cycloaddition with electron-rich (hetero)dienes is a widespread tool for the assembly of (bio)…
Number of citations: 4 pubs.rsc.org

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